1-Amino-4-phenyl-1H-imidazole-2-thiol
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Overview
Description
1-Amino-4-phenyl-1H-imidazole-2-thiol is a heterocyclic compound with the molecular formula C15H13N3S This compound features an imidazole ring substituted with an amino group at the 1-position, a phenyl group at the 4-position, and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1H-imidazole-2-thiol with an amine source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethyl sulfoxide. The reaction mixture is usually heated to facilitate the cyclization process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding dihydroimidazoles.
Substitution: The amino and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products:
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of dihydroimidazoles.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Amino-4-phenyl-1H-imidazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Amino-4-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-1H-imidazole-2-thiol: Similar structure but lacks the amino group.
4-Phenyl-1H-imidazole-2-thiol: Similar structure but lacks the amino group at the 1-position.
1-Amino-1H-imidazole-2-thiol: Similar structure but lacks the phenyl group.
Properties
IUPAC Name |
3-amino-5-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-12-6-8(11-9(12)13)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHAIJCTCESGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=S)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395844 |
Source
|
Record name | 1-Amino-4-phenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-88-5 |
Source
|
Record name | 1-Amino-4-phenyl-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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